

# 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid CAS number and PubChem

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## Compound of Interest

Compound Name: 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

Cat. No.: B185571

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## Technical Guide: 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**, a heterocyclic building block with significant potential in pharmaceutical and agrochemical research. Its structural features make it a valuable intermediate for synthesizing novel bioactive molecules.

## Core Compound Identification

- Chemical Name: **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**
- CAS Number: 197775-45-4[1]
- PubChem CID: 3159716[1]

## Physicochemical and Logistical Data

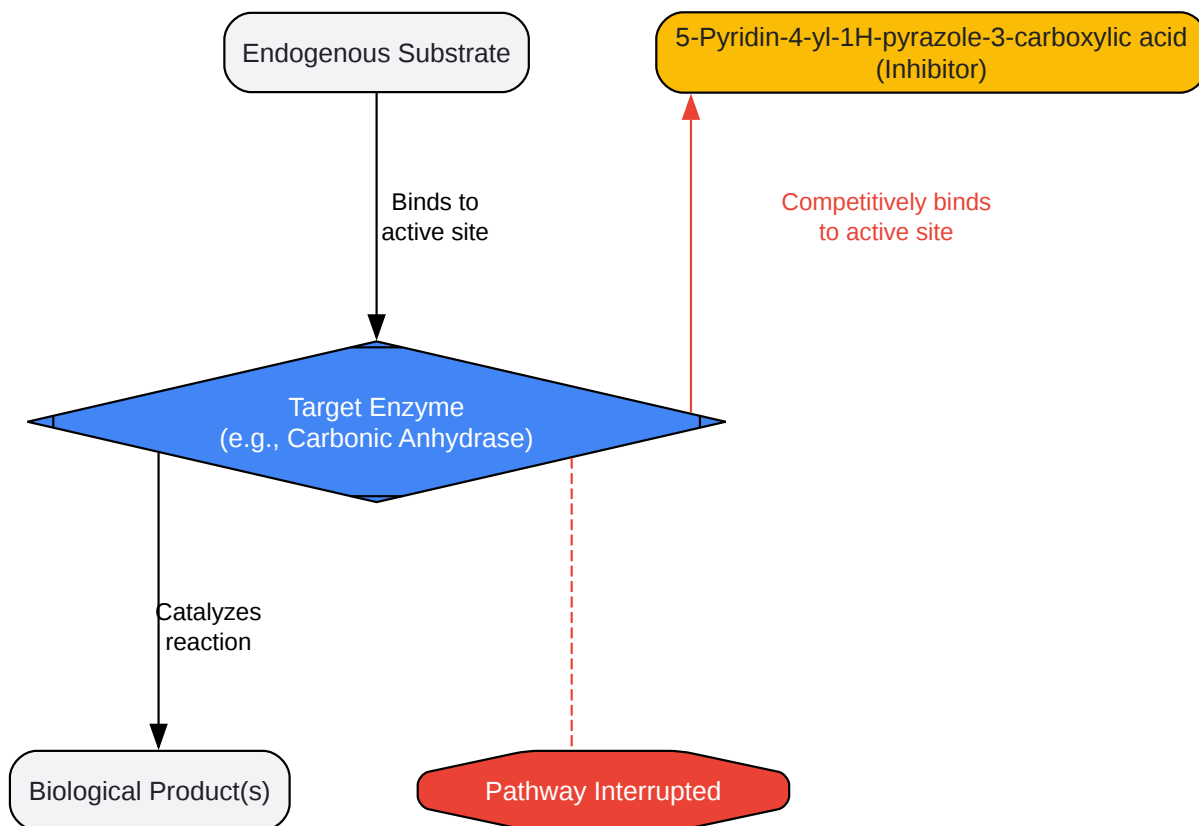
The quantitative data for **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid** is summarized in the table below. This information is crucial for experimental design, storage, and handling.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> N <sub>3</sub> O <sub>2</sub>	[1]
Molecular Weight	189.17 g/mol	[1]
Appearance	Off-white Powder	[1]
Purity	≥ 95% (by NMR)	[1]
Storage Conditions	0 – 8 °C	[1]
MDL Number	MFCD05170032	[1]

## Biological Significance and Applications

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities. Research has demonstrated their potential as anti-inflammatory, analgesic, antibacterial, and anticancer agents.[1] Specifically, 5-Aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of human carbonic anhydrase (CA) isoforms IX and XII, which are implicated in tumorigenesis.[2] This inhibitory action highlights the therapeutic potential of this molecular scaffold.

The general mechanism for such activity often involves the compound binding to the active site of a target enzyme, thereby blocking its catalytic function. This interruption of a key biological pathway can lead to a therapeutic effect.



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Caption: Conceptual diagram of enzyme inhibition by a pyrazole-based compound.

## Experimental Protocols

The following is a representative protocol for the synthesis of 5-aryl-1H-pyrazole-3-carboxylic acids, adapted for the specific synthesis of the title compound.[2] The key reaction is the cyclization of a 1,3-dicarbonyl compound with hydrazine.

## Synthesis of 5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid

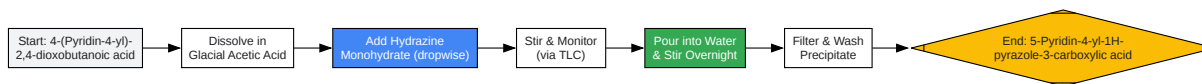
Starting Material: 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid.

## Reagents &amp; Equipment:

- 4-(Pyridin-4-yl)-2,4-dioxobutanoic acid
- Hydrazine monohydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Glacial acetic acid
- 50 mL round-bottom flask
- Magnetic stirrer
- Standard laboratory glassware
- Thin-layer chromatography (TLC) apparatus
- Deionized water

## Procedure:

- Dissolve the starting material, 4-(pyridin-4-yl)-2,4-dioxobutanoic acid, in 20 mL of glacial acetic acid within a 50 mL round-bottom flask equipped with a magnetic stirrer.
- While stirring the solution, add hydrazine monohydrate (approximately 3 molar equivalents) dropwise. A color change in the solution may be observed.
- Monitor the progress of the reaction using TLC until the starting material is consumed.
- Upon completion, pour the reaction mixture into 50 mL of deionized water.
- Stir the resulting aqueous mixture overnight to facilitate the precipitation of the product.
- Collect the solid product by vacuum filtration.
- Wash the collected solid with water and dry under vacuum to yield **5-Pyridin-4-yl-1H-pyrazole-3-carboxylic acid**.



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Caption: General workflow for the synthesis of the title compound.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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